molecular formula C12H16N2O3 B13034516 Benzyl (3s,4r)-3-amino-4-hydroxypyrrolidine-1-carboxylate

Benzyl (3s,4r)-3-amino-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B13034516
M. Wt: 236.27 g/mol
InChI Key: IXPLJRREJIUKLG-WDEREUQCSA-N
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Description

Benzyl (3s,4r)-3-amino-4-hydroxypyrrolidine-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3s,4r)-3-amino-4-hydroxypyrrolidine-1-carboxylate typically involves the enantioselective reduction of N-benzyl imides. One common method employs oxazaborolidine catalysts derived from cis-1-amino-indan-2-ol, which facilitate the reduction process with high enantioselectivity . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3s,4r)-3-amino-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl (3s,4r)-3-amino-4-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (3s,4r)-3-amino-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to therapeutic effects in medical applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

benzyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C12H16N2O3/c13-10-6-14(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8,13H2/t10-,11+/m0/s1

InChI Key

IXPLJRREJIUKLG-WDEREUQCSA-N

Isomeric SMILES

C1[C@@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)O)N

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)N

Origin of Product

United States

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